molecular formula C12H14N2O4 B8398805 (S)-1-((Benzyloxy)carbonyl)pyrazolidine-3-carboxylic acid

(S)-1-((Benzyloxy)carbonyl)pyrazolidine-3-carboxylic acid

Cat. No. B8398805
M. Wt: 250.25 g/mol
InChI Key: CXCVVCZVSVCTQJ-JTQLQIEISA-N
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Patent
US08901119B2

Procedure details

To a solution of hydrogen chloride (10 L, 12.2% wt) charged into a 20-L, round-bottomed flask was added 3-(1,1-dimethylethyl) 1-(phenylmethyl) 1,3-pyrazolidinedicarboxylate (1000 g, 3.27 mol at room temperature. The mixture solution was heated at 35° C. for 4 h. The mixture solution was poured into 10 kg of ice and the pH was adjusted to 4 using aqueous NaOH (5M) solution. The product precipitated out and a filtration was performed to give the product (690 g, 1.32 mol, 84%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
10 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
20-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 L
Type
solvent
Reaction Step Four
Name
product
Yield
84%

Identifiers

REACTION_CXSMILES
[N:1]1([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:5][CH2:4][CH:3]([C:6]([O:8]C(C)(C)C)=[O:7])[NH:2]1.[OH-].[Na+]>Cl>[C:17]1([CH2:16][O:15][C:13]([N:1]2[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[NH:2]2)=[O:14])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(NC(CC1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Step Two
Name
ice
Quantity
10 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
20-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 L
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product precipitated out
FILTRATION
Type
FILTRATION
Details
a filtration

Outcomes

Product
Name
product
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N1NC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.32 mol
AMOUNT: MASS 690 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.